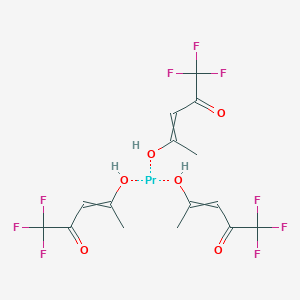
1-Fluorophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorophenazine is an organic compound with the molecular formula C₁₂H₇FN₂. It belongs to the phenazine class of compounds, which are known for their diverse biological activities and applications in various fields. The presence of a fluorine atom in the phenazine structure imparts unique properties to this compound, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluorophenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with a fluorinated aromatic aldehyde under acidic conditions. This reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the phenazine ring.
Another method involves the oxidative cyclization of fluorinated diphenylamines. This process uses an oxidizing agent, such as potassium permanganate or ferric chloride, to induce cyclization and form the phenazine structure.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized for efficiency, yield, and safety, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorophenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require strong bases, such as sodium hydride or potassium tert-butoxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, such as quinones.
Reduction: Amine derivatives of this compound.
Substitution: Substituted phenazine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
1-Fluorophenazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique properties make it a valuable intermediate in organic synthesis.
Biology: Studied for its potential antimicrobial and antitumor activities. Phenazine derivatives, including this compound, have shown promise in inhibiting the growth of certain bacteria and cancer cells.
Medicine: Investigated for its potential use in drug development. The compound’s ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry: Used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Fluorophenazine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly relevant in its antimicrobial and antitumor activities, where it inhibits the growth of pathogenic microorganisms and cancer cells.
This compound also interacts with cellular enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Fluorophenazine can be compared with other phenazine derivatives, such as:
Phenazine: The parent compound, which lacks the fluorine atom. Phenazine has similar biological activities but may differ in its reactivity and stability.
2-Fluorophenazine: A similar compound with the fluorine atom at a different position. The position of the fluorine atom can influence the compound’s properties and reactivity.
Fluphenazine: A phenothiazine derivative used as an antipsychotic drug. While structurally related, fluphenazine has different pharmacological properties and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
394-21-8 |
|---|---|
Molecular Formula |
C12H7FN2 |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
1-fluorophenazine |
InChI |
InChI=1S/C12H7FN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
InChI Key |
FVBUPJIWGKVQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[3,5-bis(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14750976.png)
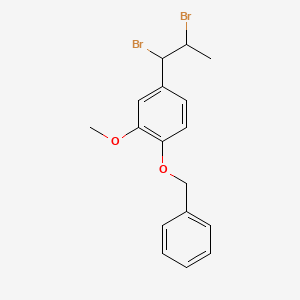
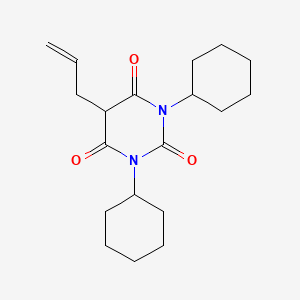
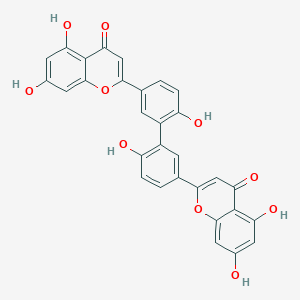
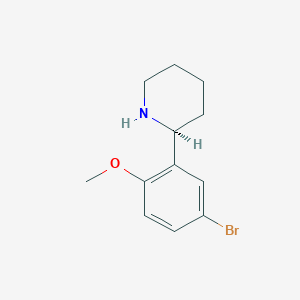
![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)


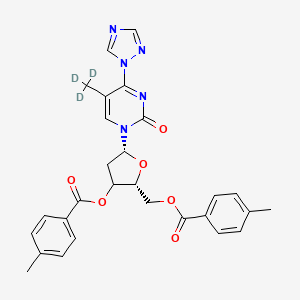

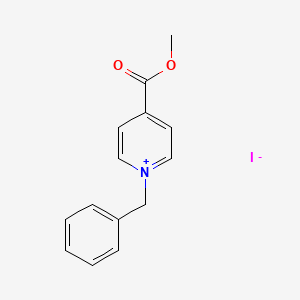
![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
